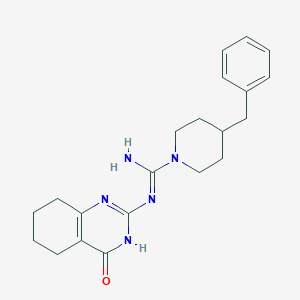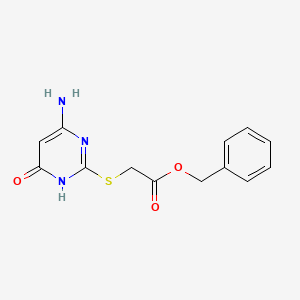![molecular formula C16H18N4O3 B3731181 9-methyl-3-(morpholin-4-yl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione](/img/structure/B3731181.png)
9-methyl-3-(morpholin-4-yl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione
描述
9-methyl-3-(morpholin-4-yl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a morpholine ring fused with a pyrimidoisoquinoline core. The presence of these rings imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-3-(morpholin-4-yl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions usually involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
化学反应分析
Types of Reactions
9-methyl-3-(morpholin-4-yl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted analogs. These derivatives often exhibit different chemical and biological properties, making them useful for further research .
科学研究应用
9-methyl-3-(morpholin-4-yl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
作用机制
The mechanism of action of 9-methyl-3-(morpholin-4-yl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione involves its interaction with specific molecular targets within biological systems. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .
相似化合物的比较
Similar Compounds
- 9-methyl-3-(piperidin-4-yl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione
- 9-methyl-3-(pyrrolidin-4-yl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione
Uniqueness
Compared to similar compounds, 9-methyl-3-(morpholin-4-yl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications .
属性
IUPAC Name |
9-methyl-3-morpholin-4-yl-2,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-1,7-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-9-6-10-11(12(21)7-9)8-17-14-13(10)15(22)19-16(18-14)20-2-4-23-5-3-20/h8-9H,2-7H2,1H3,(H,17,18,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGCSMGPTXKKFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C3C(=O)NC(=NC3=NC=C2C(=O)C1)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(2-ethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3731101.png)
![2-(Trifluoromethyl)-4,11-dihydro-1,2-diazepino[4,5-e]1,2,4-triazolo[1,5-a]pyri midin-6-ol](/img/structure/B3731106.png)
![2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(Z)-1-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]ACETOHYDRAZIDE](/img/structure/B3731110.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3731134.png)
![2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B3731137.png)
![Azepan-1-yl[3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone](/img/structure/B3731138.png)
![5-(2-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3731141.png)

![9,9-DIMETHYL-3-(PYRROLIDIN-1-YL)-1H,2H,7H,8H,9H,10H-PYRIMIDO[4,5-C]ISOQUINOLINE-1,7-DIONE](/img/structure/B3731159.png)

![N-benzyl-4-hydroxy-2-(morpholin-4-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B3731170.png)
![5-(Furan-2-yl)-2-(pyrrolidin-1-yl)-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B3731176.png)
![N-(2-methylphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B3731184.png)
![N-(3,4-difluorophenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B3731198.png)
